Cas no 1603585-39-2 (Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]-)
![Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- structure](https://ja.kuujia.com/scimg/cas/1603585-39-2x500.png)
Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- 化学的及び物理的性質
名前と識別子
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- Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]-
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- インチ: 1S/C10H19BrS/c1-12-7-6-10(8-11)9-4-2-3-5-9/h9-10H,2-8H2,1H3
- InChIKey: TVJVAHKKVCVOHD-UHFFFAOYSA-N
- ほほえんだ: C1(C(CBr)CCSC)CCCC1
Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674922-0.1g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 0.1g |
$1019.0 | 2023-05-24 | ||
Enamine | EN300-674922-1.0g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 1g |
$1157.0 | 2023-05-24 | ||
Enamine | EN300-674922-0.25g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 0.25g |
$1065.0 | 2023-05-24 | ||
Enamine | EN300-674922-5.0g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 5g |
$3355.0 | 2023-05-24 | ||
Enamine | EN300-674922-0.5g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 0.5g |
$1111.0 | 2023-05-24 | ||
Enamine | EN300-674922-2.5g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 2.5g |
$2268.0 | 2023-05-24 | ||
Enamine | EN300-674922-0.05g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 0.05g |
$972.0 | 2023-05-24 | ||
Enamine | EN300-674922-10.0g |
[1-bromo-4-(methylsulfanyl)butan-2-yl]cyclopentane |
1603585-39-2 | 10g |
$4974.0 | 2023-05-24 |
Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]-に関する追加情報
Introduction to Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- (CAS No. 1603585-39-2)
Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- (CAS No. 1603585-39-2) is a specialized organic compound with a unique structure and a range of potential applications in the fields of chemistry, biology, and pharmaceuticals. This compound features a cyclopentane ring substituted with a bromomethyl and a methylthio group on a propyl chain, making it an intriguing subject for both academic research and industrial development.
The chemical structure of Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- is characterized by its cyclopentane core, which provides a stable and rigid framework. The bromomethyl group introduces reactivity and functional versatility, while the methylthio group adds sulfur functionality, which can be crucial for various chemical transformations and biological interactions. These features collectively make this compound a valuable building block in synthetic chemistry and drug discovery.
Recent studies have highlighted the potential of Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- in several areas. In the realm of medicinal chemistry, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. For instance, the bromomethyl group can be readily converted into other functional groups through various chemical reactions, such as nucleophilic substitution or elimination processes. This flexibility allows researchers to tailor the compound to specific biological targets or therapeutic needs.
In addition to its synthetic utility, Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- has been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties due to the presence of the methylthio group, which can interact with cellular thiols and modulate signaling pathways involved in inflammation. Further research is needed to fully understand the mechanisms underlying these effects and to explore their therapeutic potential.
The stability and reactivity of Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- also make it an attractive candidate for use in materials science. Its unique combination of functional groups can be leveraged to design novel polymers or coatings with enhanced properties. For example, the bromomethyl group can serve as a reactive site for cross-linking reactions, while the methylthio group can contribute to improved adhesion or barrier properties.
In the context of environmental chemistry, Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- has been studied for its biodegradability and environmental impact. Research indicates that this compound can be metabolized by certain microorganisms, suggesting that it may have a lower environmental persistence compared to other organic compounds with similar structures. This characteristic is particularly important for applications where environmental sustainability is a key consideration.
The synthesis of Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include the bromination of a cyclopentane derivative followed by thiomethylation of the resulting bromoalkane. Advances in catalytic methods and green chemistry approaches have led to more efficient and environmentally friendly synthesis strategies, further enhancing the practicality of this compound in various applications.
In conclusion, Cyclopentane, [1-(bromomethyl)-3-(methylthio)propyl]- (CAS No. 1603585-39-2) is a versatile organic compound with significant potential in multiple scientific and industrial domains. Its unique chemical structure provides a foundation for diverse applications in medicinal chemistry, materials science, and environmental studies. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance as a valuable tool in modern scientific exploration.
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